molecular formula C9H13N B1308325 1-(3-Methylphenyl)ethanamine CAS No. 70138-19-1

1-(3-Methylphenyl)ethanamine

Cat. No.: B1308325
CAS No.: 70138-19-1
M. Wt: 135.21 g/mol
InChI Key: HIJMHAFOUAKOMS-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)ethanamine, also known as 1-(m-Tolyl)ethanamine, is an organic compound with the molecular formula C9H13N. It is a derivative of phenylethylamine, characterized by a methyl group attached to the benzene ring at the third position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)ethanamine can be synthesized through several methods. One common approach involves the transaminase-mediated chiral selective synthesis from 1-(3-methylphenyl)ethan-1-one. This process utilizes transaminases, such as ATA-025, and dimethylsulfoxide as a co-solvent. The reaction conditions are optimized to achieve high conversion rates and product yields, with ambient processing conditions of 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .

Industrial Production Methods: Industrial production of this compound often involves the resolution of chiral acids with p-substituted 1-phenylethylamines, diastereoselective reductive amination, and transition metal-mediated catalysis for asymmetric incorporation of organozinc species into imines .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methylphenyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)ethanamine involves its interaction with various molecular targets. It acts as an agonist for the trace amine-associated receptor 1 (TAAR1), influencing neurotransmitter release and modulation. This interaction affects several signaling pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

  • 2-(3-Methylphenyl)ethanamine
  • 3-Methylphenethylamine
  • 1-(2,3-Dimethylphenyl)ethylamine
  • 1-(4-Ethylphenyl)ethanamine hydrochloride

Comparison: 1-(3-Methylphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it exhibits distinct pharmacological properties and synthetic versatility .

Properties

IUPAC Name

1-(3-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJMHAFOUAKOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398627
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-19-1
Record name 1-(3-methylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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